molecular formula C15H15F2N3O2S B2892446 4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one CAS No. 1705513-29-6

4-(7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2892446
CAS No.: 1705513-29-6
M. Wt: 339.36
InChI Key: BDYGBAJQACPNBX-UHFFFAOYSA-N
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Description

The compound “(2,5-Difluorophenyl)thiourea” is a chemical with the molecular formula C7H6F2N2S . It has a molecular weight of 188.20 g/mol . This compound is used in laboratory chemicals and the synthesis of substances .


Molecular Structure Analysis

The molecular structure of “(2,5-Difluorophenyl)thiourea” includes two fluorine atoms, one sulfur atom, two nitrogen atoms, and six carbon atoms . The exact mass is 188.021973 Da .


Physical and Chemical Properties Analysis

“(2,4-difluorophenyl)thiourea” has a density of 1.5±0.1 g/cm³, a boiling point of 247.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 46.7±0.3 cm³ .

Scientific Research Applications

Synthesis and Labeling Techniques

Research on similar compounds, such as imidazole and thiazole derivatives, has focused on the development of synthesis methods and labeling techniques. For instance, Scott and Hawkins (1983) detailed the synthesis of a difluorophenyl-imidazole compound labeled with carbon-14, demonstrating the utility of such compounds in radiolabeling for pharmacokinetic studies (Scott & Hawkins, 1983).

Novel Synthesis Approaches

Mahdavi et al. (2012) reported a one-pot, four-component synthesis method for imidazo[2,1-b]thiazol-5-amine derivatives, showcasing the potential of such frameworks in creating a variety of biologically active molecules through efficient synthetic routes (Mahdavi et al., 2012).

Pharmacological Applications

A study by Yamali et al. (2020) on polyfluoro substituted pyrazoline type sulfonamides, which share structural similarities with the target compound, highlighted their significant inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential applications in designing inhibitors for these enzymes (Yamali et al., 2020).

Material Science and Electrochemistry

Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative and its application as an electrocatalyst, indicating the role of such compounds in enhancing electrochemical processes (Nasirizadeh et al., 2013).

Safety and Hazards

“(2,5-Difluorophenyl)thiourea” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .

Properties

IUPAC Name

4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-9-1-2-11(17)10(7-9)13-3-4-20(5-6-23-13)14(21)12-8-18-15(22)19-12/h1-2,7-8,13H,3-6H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYGBAJQACPNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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